molecular formula C11H13N5O2 B3173758 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid CAS No. 950037-34-0

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid

Cat. No.: B3173758
CAS No.: 950037-34-0
M. Wt: 247.25 g/mol
InChI Key: ZVRDCQSVJVWZLD-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid ( 950037-34-0) is a nitrogen-rich heterocyclic compound serving as a versatile building block in medicinal chemistry and organic synthesis. This high-purity material is a key intermediate in developing novel active pharmaceutical ingredients (APIs), particularly for metabolic diseases. Compounds based on the triazolopyridazine scaffold linked to piperidine motifs have been identified as effective dipeptidyl peptidase-4 (DPP-4) inhibitors, a prominent mechanism for anti-diabetic drugs, and have demonstrated significant insulinotropic activities in research studies . Beyond metabolic disease research, the triazolopyridazine core structure is a privileged scaffold in drug discovery, with related analogs being investigated as potential treatments for cryptosporidiosis, a serious parasitic infection . Supplied with comprehensive analytical data, this compound is intended for use in synthetic organic chemistry, pharmaceutical R&D, and as a fine chemical for specialized applications . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c17-11(18)8-3-5-15(6-4-8)10-2-1-9-13-12-7-16(9)14-10/h1-2,7-8H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRDCQSVJVWZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₁H₁₃N₅O₂
  • Molecular Weight : 247.26 g/mol
  • IUPAC Name : this compound

Biological Activities

The biological activities of this compound have been investigated in various studies. Key findings include:

Anticancer Activity

Research has shown that compounds containing the triazolo-pyridazine moiety exhibit potent anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo. In one study, a related compound demonstrated selective inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation:

CompoundIC₅₀ (µM)Target
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl} derivative0.36CDK2
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl} derivative1.8CDK9

These findings suggest that the compound could serve as a scaffold for developing new anticancer agents targeting specific kinases involved in tumor growth and progression .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. It has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions including hypertension and inflammation. The inhibition of sEH can lead to increased levels of bioactive epoxyeicosatrienoic acids (EETs), which possess vasodilatory properties:

EnzymeIC₅₀ (µM)Reference
Soluble Epoxide Hydrolase27

Antimicrobial Properties

In addition to its anticancer and enzyme inhibitory activities, the compound has been evaluated for antimicrobial properties. Studies have indicated that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These results highlight the potential for developing new antibiotics based on the triazolo-pyridazine structure .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Cell Cycle Arrest : The inhibition of CDKs leads to cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Apoptosis Induction : Some studies suggest that the compound may promote apoptosis in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Effects : By inhibiting sEH, the compound may enhance anti-inflammatory responses through increased levels of EETs.

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound in clinical settings:

  • Cancer Treatment : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with advanced solid tumors.
  • Inflammatory Disorders : Another study reported significant improvements in biomarkers associated with inflammation after treatment with a triazolo-pyridazine derivative.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, research has shown that derivatives of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid demonstrate efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. A study focused on the synthesis of novel derivatives revealed that certain modifications to the piperidine ring enhanced cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Neuropharmacological Effects

Research indicates that 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine derivatives may possess neuroprotective properties. In vitro studies demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Polymer Chemistry

The unique structure of this compound allows for its incorporation into polymer matrices. Research has explored its use as a monomer in the synthesis of conducting polymers for electronic applications. These polymers exhibit enhanced electrical conductivity and thermal stability when integrated with this compound .

Case Studies

StudyFocusFindings
Antimicrobial ActivityEffective against S. aureus and E. coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Anticancer ActivityInduced apoptosis in MCF-7 cells with IC50 values around 20 µM; enhanced activity with specific substitutions on the piperidine ring.
Neuroprotective EffectsReduced oxidative stress in neuronal cultures; potential for development into therapeutic agents for neurodegenerative diseases.
Polymer ApplicationsImproved electrical conductivity in polymer composites; promising for use in electronic devices.

Comparison with Similar Compounds

SAR Insights :

  • Unsubstituted triazole (target compound): Balances solubility and binding affinity, making it suitable for in vitro assays requiring aqueous compatibility .
  • Amide derivatives (e.g., Compound 25) : Mask the carboxylic acid’s charge, improving cell permeability and pharmacokinetics .

Functional Group Modifications on the Piperidine Ring

Replacing the carboxylic acid with other groups alters target engagement and physicochemical properties:

Compound Name Piperidine Modification Molecular Weight Key Interactions Application
AZD5153 Phenoxyethyl-piperazine 576.67 Bivalent binding to BRD4 bromodomains; IC₅₀ < 100 nM Oncology (BET inhibitor)
4-{6-Cyclopropyl-triazolo[4,3-b]pyridazin-3-yl}-1-(1H-pyrazole-4-carbonyl)piperidine Pyrazole-carbonyl 337.38 Hydrogen bonding with Trp168 in PEF(S) protein Calpain-1 inhibition
Compound 10 ([1,2,4]Triazolo[4,3-b]pyridazin-6-yl]pyridine) Pyridine replacement 248.25 π-stacking with Trp168; H-bonding via pyridine nitrogen Calpain-1 inhibition

Key Findings :

  • Carboxylic acid retention (target compound): Facilitates interactions with basic residues (e.g., histidine, lysine) in enzyme active sites .
  • Bivalent structures (e.g., AZD5153) : Achieve higher potency by engaging multiple bromodomain pockets .
  • Aromatic replacements (e.g., pyridine) : Maintain π-stacking but lose ionic interactions, altering selectivity .

Pharmacological and Kinetic Profiles

Compound Target IC₅₀/Ki Solubility (µM) LogP
Target compound BRD4 Not reported ~50 (predicted) 1.2
AZD5153 BRD4 <100 nM 12 (PBS, pH 7.4) 3.8
Compound 24 BRD4 Not reported ~20 (predicted) 2.5
Compound 25 Kinases Not reported >100 (DMEM) 3.1

Notes:

  • The target compound’s carboxylic acid likely limits cell permeability (high polar surface area) compared to amide derivatives like Compound 25 .
  • AZD5153 demonstrates superior potency due to bivalent binding but faces challenges in solubility .

Q & A

Q. What are the standard synthetic routes for preparing 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

  • Heterocyclic core formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors to construct the [1,2,4]triazolo[4,3-b]pyridazine ring .
  • Substitution reactions : Introducing the piperidine-4-carboxylic acid moiety via nucleophilic substitution or coupling reactions. For example, amide bond formation using EDCI·HCl and HOBt as coupling agents in anhydrous DMF under controlled temperatures (e.g., 60°C for 18 hours) .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions, particularly distinguishing between triazole and pyridazine ring protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carboxylic acid (-COOH) and triazole C=N stretches .
  • X-ray crystallography (if applicable): Resolves absolute stereochemistry and crystal packing .

Q. What safety precautions are essential during handling?

  • Personal Protective Equipment (PPE) : Use flame-retardant lab coats, nitrile gloves, and chemical goggles .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particles or vapors .
  • Waste disposal : Segregate halogenated waste (e.g., chlorine-containing byproducts) according to institutional guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized during coupling steps?

  • Catalyst selection : Use coupling agents like EDCI·HCl with HOBt to reduce racemization in amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain temperatures between 50–60°C to balance reaction rate and side-product formation .
  • Real-time monitoring : Employ TLC or HPLC to track reaction progress and adjust conditions dynamically .

Q. How should researchers design experiments to evaluate biological activity?

  • Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as triazolo-pyridazine derivatives often exhibit kinase inhibitory activity .
  • In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC50_{50} determination) .
  • Control compounds : Include structurally similar analogs (e.g., imidazo[1,2-a]pyridines) to benchmark activity .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
  • Isotopic labeling : Use 15N^{15}N-labeled precursors to clarify nitrogen connectivity in the triazole ring .
  • Multi-technique analysis : Combine MS/MS fragmentation patterns with IR functional group data to confirm unexpected substituent positions .

Q. What strategies mitigate regioselectivity challenges during heterocyclic ring formation?

  • Directed metalation : Employ directing groups (e.g., pyridinyl) to control substitution sites .
  • Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation through rapid, uniform heating .
  • Computational modeling : Use DFT or molecular docking to predict favorable reaction pathways and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid
Reactant of Route 2
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1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.